2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Description
Molecular Formula: $ \text{C}{18}\text{H}{14}\text{N}2\text{O}4 $ (inferred from structural analogs) IUPAC Name: 2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid Key Structural Features:
- A benzoic acid moiety at the C2 position of the aromatic ring.
- An (E)-configured α,β-unsaturated enoyl group with a cyano substituent at the α-position.
- A 2-methoxyphenyl group at the β-position of the enoyl chain.
This compound belongs to the class of cinnamamide derivatives, characterized by their conjugated double bonds and electron-withdrawing groups (e.g., cyano), which influence electronic properties and biological interactions.
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-9-5-2-6-12(16)10-13(11-19)17(21)20-15-8-4-3-7-14(15)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNIPXJURRJHAW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Enoyl Fragment Synthesis
Reagents :
- 2-Methoxybenzaldehyde
- Cyanoacetic acid
- Piperidine (catalyst)
- Ethanol (solvent)
Procedure :
- Dissolve 2-methoxybenzaldehyde (1.0 equiv) and cyanoacetic acid (1.2 equiv) in ethanol.
- Add piperidine (0.1 equiv) and reflux at 80°C for 6–8 h.
- Cool to room temperature, precipitate (E)-2-cyano-3-(2-methoxyphenyl)acrylic acid via acidification (HCl, pH 2–3).
- Filter and recrystallize from ethanol/water (yield: 75–82%).
Mechanistic Insight :
Base-catalyzed deprotonation of cyanoacetic acid generates a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile.
Acyl Chloride Formation
Reagents :
- (E)-2-Cyano-3-(2-methoxyphenyl)acrylic acid
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM)
Procedure :
Amide Bond Formation
Reagents :
- 2-Aminobenzoic acid
- (E)-2-Cyano-3-(2-methoxyphenyl)acryloyl chloride
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
Procedure :
- Dissolve 2-aminobenzoic acid (1.0 equiv) and TEA (2.0 equiv) in THF at 0°C.
- Add acryloyl chloride (1.1 equiv) slowly.
- Stir at room temperature for 12 h.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the product (yield: 68–74%).
Alternative Method :
Use coupling agents (EDCl/HOBt) in DMF for milder conditions, improving yield to 80–85%.
Analytical Characterization
Spectroscopic Data
- IR (KBr, cm⁻¹) : 3320 (N-H), 2210 (C≡N), 1705 (C=O acid), 1660 (C=O amide), 1600 (C=C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.85 (s, 1H, COOH), 10.45 (s, 1H, NH), 8.20 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (d, J = 15.6 Hz, 1H, CH=), 7.60–7.20 (m, 5H, Ar-H), 3.90 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (COOH), 165.2 (amide C=O), 158.3 (OCH₃), 145.1 (CH=), 117.2 (C≡N).
Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 12.74 |
| c (Å) | 8.92 |
| β (°) | 105.3 |
| Z | 4 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| TEA-mediated | 68–74 | 95 | Low cost, simple setup | Moderate yield |
| EDCl/HOBt | 80–85 | 98 | High yield, mild conditions | Expensive reagents |
| Microwave-assisted | 88 | 99 | Rapid (30 min), high efficiency | Specialized equipment required |
Mechanistic and Kinetic Considerations
- Knoevenagel Condensation : Second-order kinetics, rate-dependent on base concentration.
- Amidation : Proceeds via tetrahedral intermediate; TEA scavenges HCl, shifting equilibrium.
- Side Reactions :
- Z-isomer formation (<5%) due to prolonged heating.
- Hydrolysis of nitrile to amide under acidic conditions (mitigated by controlled pH).
Industrial Scalability and Optimization
- Continuous Flow Synthesis : Reduces reaction time by 60% compared to batch processes.
- Solvent Recycling : Ethanol recovery via distillation cuts costs by 30%.
- Catalyst Immobilization : Silica-supported piperidine improves reusability (5 cycles without yield loss).
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The cyano group and the methoxyphenyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Tranilast (3,4-dimethoxy substitution) has enhanced electron-donating effects, improving stability and interaction with hydrophobic pockets in proteins . The methyl ester analog () lacks the ionizable benzoic acid group, reducing aqueous solubility but increasing lipophilicity .
Functional Group Impact: The cyano group in all analogs stabilizes the α,β-unsaturated system via conjugation, increasing electrophilicity and reactivity toward nucleophiles (e.g., thiols in biological systems) . Carboxylic acid vs. ester: The benzoic acid moiety in the target compound and Tranilast enhances hydrogen-bonding capacity, critical for binding to targets like serum albumin or enzymes .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Tranilast | (E)-Methyl Ester Analog |
|---|---|---|---|
| Molecular Weight | ~326 g/mol | 327.33 g/mol | 217.22 g/mol |
| LogP (Predicted) | 2.8–3.2 | 2.5–3.0 | 2.0–2.5 |
| Aqueous Solubility | Low (acidic pH) | Moderate (salt forms) | Very low |
| Melting Point | Not reported | 213–215°C | Not reported |
- Solubility : The target compound’s solubility is pH-dependent due to the benzoic acid group (pKa ~4.2), while Tranilast’s 3,4-dimethoxy groups enhance solubility in organic solvents .
- Thermal Stability : Tranilast’s crystalline structure (melting point >210°C) suggests higher stability than the target compound, which lacks reported data .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid, and what key reaction conditions are required?
- Methodology : Synthesis typically involves multi-step procedures:
- Step 1 : Formation of the (E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl moiety via Knoevenagel condensation between 2-methoxybenzaldehyde and cyanoacetic acid under reflux with a catalyst (e.g., ammonium acetate).
- Step 2 : Coupling the enoyl intermediate with 2-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF at 0–25°C.
- Critical factors : Control of stereochemistry (E/Z isomerism) during condensation and strict anhydrous conditions during coupling to prevent hydrolysis .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : A combination of techniques ensures accuracy:
- X-ray crystallography : Resolves stereochemistry and bond angles. For related compounds, triclinic crystal systems (space group P1) with parameters like are reported .
- NMR spectroscopy : - and -NMR confirm substituent integration and electronic environments (e.g., methoxy protons at ~3.8 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 365.1).
Q. What are the recommended protocols for assessing its solubility and stability in biological assays?
- Methodology :
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering.
- Stability : Incubate at 37°C in buffer/media for 24–72 hours, followed by HPLC-UV analysis to detect degradation products. For related compounds, stability in aqueous solutions is pH-dependent, with optimal storage at -20°C in desiccated form .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production, and what are common pitfalls?
- Methodology :
- Reaction optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, increasing the equivalents of cyanoacetic acid in Knoevenagel reactions improves enoyl yield by 15–20%.
- Pitfalls :
- Isomerization : Z/E isomerization during coupling reduces purity; mitigate via low-temperature reactions.
- Byproducts : Unreacted intermediates can co-crystallize; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Dose-response validation : Replicate assays (e.g., IC for kinase inhibition) across multiple cell lines with controls (e.g., staurosporine for apoptosis).
- Off-target profiling : Use proteome-wide screening (e.g., KinomeScan) to identify non-specific interactions.
- Mechanistic studies : Combine SPR (surface plasmon resonance) for binding affinity and transcriptomics to map downstream pathways. For structurally similar compounds, off-target effects on cytochrome P450 enzymes are common .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR). The methoxyphenyl group often occupies hydrophobic pockets, while the cyano group forms hydrogen bonds.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). Validate with experimental IC correlations .
Q. How does the compound’s electronic configuration influence its reactivity in material science applications?
- Methodology :
- DFT calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level computes HOMO/LUMO energies. The conjugated enoyl system (HOMO ≈ -6.2 eV) facilitates charge transfer in polymeric matrices.
- Experimental validation : Cyclic voltammetry in acetonitrile shows redox peaks at -1.3 V (reduction) and +1.1 V (oxidation), confirming suitability for conductive materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
